2,6-Dimethylhydroquinone

Vue d'ensemble

Description

2,6-Dimethylhydroquinone is an endogenous metabolite . It is used for scientific research .

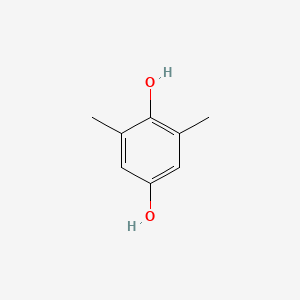

Molecular Structure Analysis

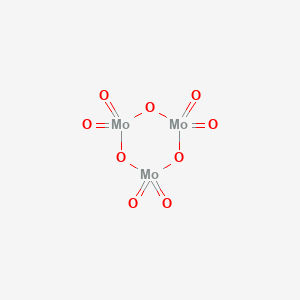

The molecular formula of 2,6-Dimethylhydroquinone is C8H10O2 . It has a molecular weight of 138.16 .Chemical Reactions Analysis

One of the reactions involving 2,6-Dimethylhydroquinone is with dihydrogen peroxide and Ti-superoxide in water and acetic acid at 50-60°C for 1.25 hours .Physical And Chemical Properties Analysis

2,6-Dimethylhydroquinone is a solid substance . It is off-white to light brown in color . It has a molecular weight of 138.16 and a molecular formula of C8H10O2 .Applications De Recherche Scientifique

Antimicrobial Applications

2,6-Dimethylhydroquinone has shown potential in inhibiting biofilm formation and virulence factor production in Staphylococcus aureus. This compound, along with other hydroquinones, could be significant in the fight against antibiotic-resistant strains of bacteria by disrupting their biofilm and virulence mechanisms .

Environmental Science

In environmental science, 2,6-Dimethylhydroquinone can play a role in the adsorption of pollutants. Its properties may be utilized in processes designed to mitigate environmental contamination, particularly in water treatment and purification systems .

Materials Science

This compound is used in materials science for its antioxidative properties. It can act as a stabilizer in various materials to prevent oxidation, which is crucial in prolonging the life and maintaining the quality of materials exposed to oxidative environments .

Analytical Chemistry

2,6-Dimethylhydroquinone is used in analytical chemistry for its reactivity in redox reactions. It serves as a standard in analytical methods to quantify the presence of other substances through redox titration techniques .

Biochemistry Research

In biochemistry, 2,6-Dimethylhydroquinone is involved in studies related to oxidative stress and radical generation. It’s used as a trapping agent in biochemical assays to measure reactive oxygen species, which are important in understanding cellular damage and aging processes .

Pharmacology

Pharmacologically, hydroquinones like 2,6-Dimethylhydroquinone are being explored for their therapeutic potential. They have been studied for their ability to inhibit the formation of biofilms, which are often resistant to conventional treatments, thus opening new avenues for drug development and antimicrobial strategies .

Safety and Hazards

Mécanisme D'action

Target of Action

2,6-Dimethylhydroquinone is an endogenous metabolite

Mode of Action

It’s known that hydroquinones, in general, can act as antioxidants due to their ability to terminate kinetic chains on reaction with peroxy radicals

Biochemical Pathways

As an endogenous metabolite, it’s likely involved in various metabolic processes within the body .

Pharmacokinetics

As an endogenous metabolite, it’s expected to be well-absorbed and distributed within the body, metabolized by enzymatic processes, and excreted via normal physiological pathways .

Result of Action

Given its potential antioxidant properties , it may help protect cells from oxidative damage, thereby contributing to cellular health and function.

Propriétés

IUPAC Name |

2,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWZVZZVXOJRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060957 | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,6-Dimethylhydroquinone | |

CAS RN |

654-42-2 | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20F4R79OM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 151 °C | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

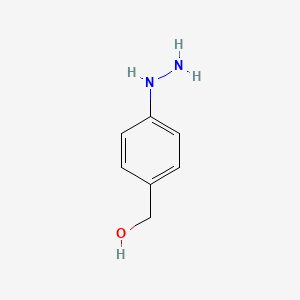

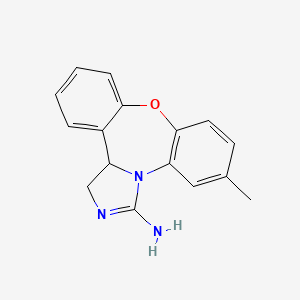

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

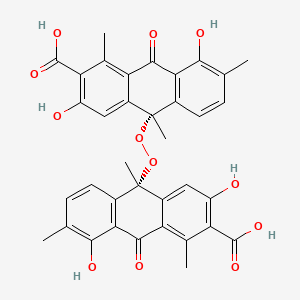

A: 2,6-Dimethylhydroquinone is a key intermediate in the bacterial degradation of certain aromatic compounds. For instance, Mycobacterium strain DM1 utilizes 2,6-xylenol as a source of carbon and energy, breaking it down via a pathway that involves 2,6-Dimethylhydroquinone as a metabolite. [] Similarly, Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid, leading to the accumulation of 2,6-Dimethylhydroquinone. []

A: PcpA, found in Sphingobium chlorophenolicum, typically catalyzes the ring cleavage of 2,6-dichlorohydroquinone during pentachlorophenol degradation. Interestingly, while 2,6-Dimethylhydroquinone is a substrate for PcpA, its catalytic efficiency (kcat/Km) is significantly lower compared to 2,6-dichlorohydroquinone. [] This suggests a preference for halogen substituents at the 2 and 6 positions for optimal PcpA activity.

A: Yes, studies utilizing electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy have been conducted on methyl-substituted benzoquinol radical cations, including 2,6-Dimethylhydroquinone. These investigations, carried out in strongly acidic media, revealed valuable information about the hyperfine coupling constants and the cis-trans isomerism exhibited by the double-protonated cation radicals. []

A: Research has explored the potential of using the redox properties of quinones, including 2,6-Dimethylhydroquinone and its corresponding quinone (2,6-dimethylbenzoquinone), for separating CO2 from flue gas. The principle involves creating a pH gradient through the proton-coupled electron transfer (PCET) reactions of the quinone, enabling active pumping of CO2 across a liquid membrane. [] This approach demonstrates the versatility of 2,6-Dimethylhydroquinone in potential environmental applications.

A: Studies have assessed the in vitro cytotoxicity of 2,6-Dimethylhydroquinone and other dihydroxybenzenes using the neutral red uptake (NRU) assay, alongside electron paramagnetic resonance (EPR) to assess radical formation. Results showed that while 2,6-Dimethylhydroquinone generated semiquinone radicals in the cell culture medium, it was not the most cytotoxic dihydroxybenzene tested. [] This suggests that mechanisms beyond radical formation contribute to the cytotoxic effects observed for different dihydroxybenzenes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)

![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)

![2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid [2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] ester](/img/structure/B1220599.png)